

2-Aminodecanoic Acid: A Comprehensive Technical Guide to a Versatile Chiral Building Block

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Compound of Interest

Compound Name: 2-Aminodecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic α -amino acids are crucial components in the fields of medicinal chemistry, peptide science, and materials science.[1] Among these, **2-aminodecanoic acid**, with its defining ten-carbon aliphatic side chain, presents a unique lipophilic character that imparts valuable properties to molecules into which it is incorporated. This technical guide provides an in-depth exploration of **2-aminodecanoic acid** as a chiral building block. We will delve into its fundamental physicochemical properties, dissect established and innovative enantioselective synthesis strategies, and showcase its diverse applications in the development of novel therapeutics and advanced biomaterials. This document serves as a comprehensive resource, grounded in authoritative scientific literature, to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: The Significance of Chirality and Non-Proteinogenic Amino Acids

Chirality is a fundamental principle in the biological sciences, where the three-dimensional arrangement of atoms in a molecule dictates its function and interaction with biological systems.[2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different physiological and pharmacological effects.[2] The precise synthesis

of enantiomerically pure compounds is therefore a cornerstone of modern drug development and chemical biology.[3][4]

While the twenty proteinogenic amino acids form the basis of proteins, the incorporation of non-proteinogenic amino acids, such as **2-aminodecanoic acid**, offers a powerful strategy to modulate the properties of peptides and other bioactive molecules.[1][5] These "unnatural" amino acids can enhance metabolic stability, improve bioavailability, and introduce novel functionalities.[6] **2-Aminodecanoic acid**, with its extended hydrophobic side chain, is particularly valuable for increasing lipophilicity, a key factor in membrane permeability and interaction with hydrophobic protein pockets.[7][8]

Physicochemical Properties of 2-Aminodecanoic Acid

The utility of **2-aminodecanoic acid** as a chiral building block is intrinsically linked to its distinct physicochemical properties, which are primarily dictated by its amphiphilic nature—a hydrophilic amino acid head group and a long, hydrophobic decyl tail.[7]

Structural and General Properties

Both the (R) and (S) enantiomers of **2-aminodecanoic acid** share the same molecular formula and weight, but differ in the spatial orientation of the amino group at the α -carbon.[7][9]

Property	(S)-2-Aminodecanoic Acid	(R)-2-Aminodecanoic Acid
Molecular Formula	C ₁₀ H ₂₁ NO ₂ [10]	C ₁₀ H ₂₁ NO ₂ [7]
Molecular Weight	187.28 g/mol [10]	187.28 g/mol [7]
IUPAC Name	(2S)-2-aminodecanoic acid[10]	(2R)-2-aminodecanoic acid[7]
Appearance	White to yellow solid	White to yellow solid
CAS Number	84277-81-6[10]	84276-16-4

Solubility and Behavior in Solution

The long aliphatic chain of **2-aminodecanoic acid** significantly influences its solubility. It exhibits limited solubility in aqueous solutions due to the hydrophobic nature of the decyl group. [7] Conversely, it is more soluble in non-polar organic solvents. In aqueous environments, particularly at physiological pH, it exists predominantly as a zwitterion, with a protonated amino group (NH_3^+) and a deprotonated carboxyl group (COO^-). [7] This zwitterionic character influences its interactions with other molecules and surfaces.

Predicted Properties

Computational models provide valuable insights into the behavior of **2-aminodecanoic acid**.

Property	Predicted Value
Boiling Point	300.9 ± 25.0 °C [9]
Density	0.973 g/cm ³ [9]

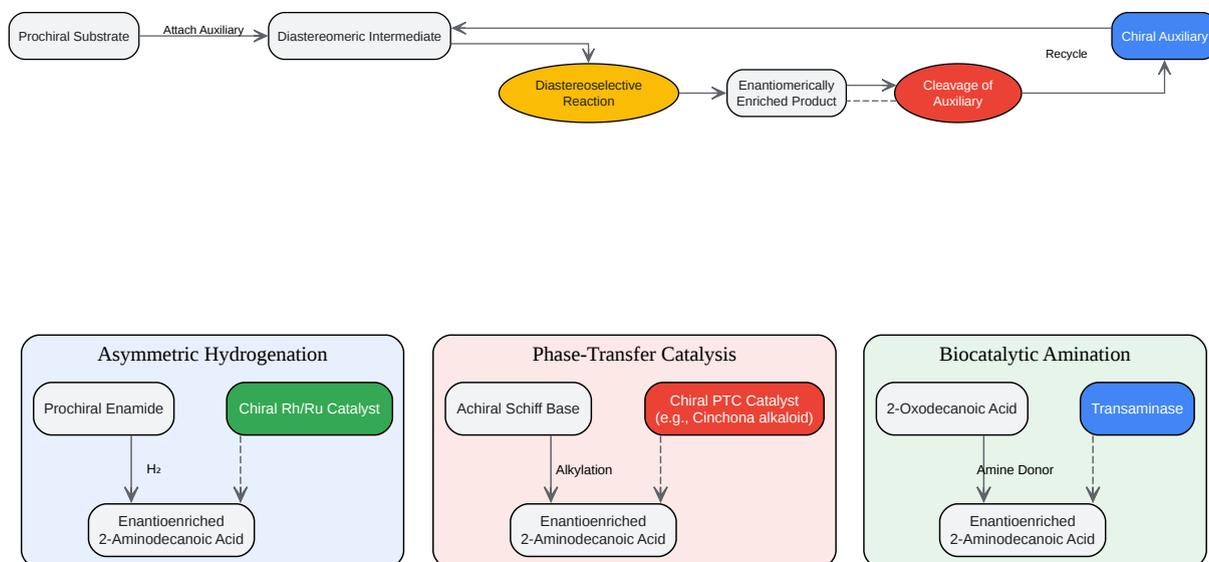
Enantioselective Synthesis of 2-Aminodecanoic Acid

The synthesis of enantiomerically pure α -amino acids is a significant area of research in organic chemistry. [11] Several strategies have been developed to achieve high enantioselectivity, broadly categorized into chiral pool synthesis, asymmetric catalysis, and enzymatic methods. [2]

Chiral Auxiliary-Mediated Synthesis

This classical approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is covalently attached to a prochiral substrate, inducing diastereoselectivity in a subsequent bond-forming reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. Common chiral auxiliaries include oxazolidinones and imines derived from chiral amines. [2][12]

Diagram: Chiral Auxiliary-Mediated Synthesis Workflow



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Caption: Comparison of major enantioselective synthesis routes.

Applications of 2-Aminodecanoic Acid in Research and Development

The unique properties of **2-aminodecanoic acid** make it a valuable tool in various scientific disciplines, particularly in drug discovery and materials science.

Peptide and Peptidomimetic Synthesis

Incorporating **2-aminodecanoic acid** into peptide sequences can significantly enhance their lipophilicity. T[13]his is particularly useful for:

- **Improving Membrane Permeability:** The hydrophobic side chain can facilitate the passage of peptide drugs across cell membranes.
- **Modulating Protein-Protein Interactions:** The bulky, non-polar side chain can disrupt or enhance interactions at protein interfaces.

- Enhancing Proteolytic Stability: The non-natural structure of **2-aminodecanoic acid** can confer resistance to degradation by proteases.

[13]The synthesis of peptides containing **2-aminodecanoic acid** follows standard solid-phase or solution-phase peptide synthesis protocols, with appropriate protection of the amino and carboxyl groups (e.g., Boc or Fmoc for the amine).

[14][15]##### 4.2. Development of Novel Therapeutics

Derivatives of amino acids with varying chain lengths have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. T[16][17]he NMDA receptor is a key player in synaptic plasticity and excitotoxicity, making it a target for drugs treating neurological disorders. T[17][18]he lipophilic side chain of **2-aminodecanoic acid** can be exploited to design antagonists with specific interactions within the receptor's binding pocket.

(S)-2-amino-8-oxodecanoic acid is a key component of naturally occurring cyclic tetrapeptide histone deacetylase (HDAC) inhibitors. T[19]he synthesis of analogues of this molecule, which can be derived from **2-aminodecanoic acid** building blocks, is an active area of research in the development of new anticancer agents.

[19][20]##### 4.3. Advanced Biomaterials

The amphiphilic nature of **2-aminodecanoic acid** and its derivatives makes them suitable for the development of self-assembling materials. T[7]hese can form structures such as hydrogels, which have applications in controlled drug delivery and tissue engineering.

[7]### 5. Experimental Protocols

General Protocol for Boc Protection of 2-Aminodecanoic Acid

This protocol describes the protection of the α -amino group of **2-aminodecanoic acid** with a tert-butyloxycarbonyl (Boc) group, a common step before its use in peptide synthesis.

- Dissolution: Dissolve **2-aminodecanoic acid** (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

- Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to adjust the pH to approximately 9-10.
- Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution while stirring vigorously.
- Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the organic solvent under reduced pressure.
 - Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
 - Extract the product with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected **2-aminodecanoic acid**.

Safety and Handling

While specific toxicity data for **2-aminodecanoic acid** is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.

[21]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. * [21] Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

In case of exposure, follow standard first-aid procedures:

- Skin Contact: Wash the affected area with soap and water. * [22] Eye Contact: Flush with copious amounts of water for at least 15 minutes. * [22] Inhalation: Move to fresh air. * [22] Ingestion: Rinse mouth with water and seek medical attention.

[22] Always consult the material safety data sheet (MSDS) for the specific compound before use.

[21][23]### 7. Conclusion

2-Aminodecanoic acid stands out as a highly valuable and versatile chiral building block. Its unique lipophilic character, conferred by the ten-carbon side chain, provides a powerful tool for medicinal chemists and materials scientists to modulate the properties of molecules. Through established and evolving methods of enantioselective synthesis, high-purity (R)- and (S)-**2-aminodecanoic acid** can be readily accessed for incorporation into novel peptides, therapeutics, and advanced biomaterials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a foundational resource for researchers seeking to innovate in their respective fields. The continued exploration of this and other non-proteinogenic amino acids will undoubtedly lead to the development of next-generation drugs and materials with enhanced performance and efficacy.

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